
Perphenazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perphenazine hydrochloride is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder. This compound is known for its potent dopamine D2 receptor antagonism, which helps alleviate symptoms of psychosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perphenazine hydrochloride involves several steps, starting with the preparation of the phenothiazine core. One common method is the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine under acidic conditions. The reaction is typically carried out in the presence of a solvent such as toluene or dimethylbenzene, followed by purification steps including washing, pickling, and crystallization .
Industrial Production Methods
Industrial production of this compound involves optimizing reaction conditions to maximize yield and purity. The process includes side chain synthesis using toluene and dimethylbenzene as solvents, followed by condensation, distillation, and crystallization. The yield can be improved by controlling reaction times and temperatures, as well as by using activated carbon for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Perphenazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the conversion of the phenothiazine core to sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine ring can lead to the formation of dihydro derivatives.
Substitution: Halogenation, nitration, and alkylation reactions can modify the phenothiazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and alkylated phenothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
Perphenazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying phenothiazine derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively studied for its antipsychotic properties and potential off-label uses, such as treating severe nausea and vomiting.
Industry: Utilized in the development of new antipsychotic drugs and formulations
Wirkmechanismus
Perphenazine hydrochloride exerts its effects primarily by binding to dopamine D1 and D2 receptors, inhibiting their activity. This antagonism reduces the positive symptoms of psychosis, such as hallucinations and delusions. Additionally, this compound blocks alpha-adrenergic receptors, contributing to its sedative and anxiolytic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine antipsychotic with similar dopamine receptor antagonism but lower potency.
Fluphenazine: A high-potency phenothiazine with a longer duration of action.
Thioridazine: A phenothiazine with a different side effect profile, including a higher risk of cardiac arrhythmias
Uniqueness
Perphenazine hydrochloride is unique in its balance of potency and side effect profile. It is more potent than chlorpromazine but has a lower risk of extrapyramidal side effects compared to fluphenazine. Its combination of dopamine and alpha-adrenergic receptor antagonism makes it effective for treating both psychosis and agitation .
Eigenschaften
CAS-Nummer |
23221-95-6 |
|---|---|
Molekularformel |
C21H27Cl2N3OS |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
InChI-Schlüssel |
ONDBZOZCVLIFKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |
Verwandte CAS-Nummern |
2015-28-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


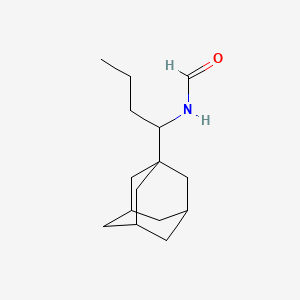
![2-(3,4-dichlorophenyl)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B13747161.png)
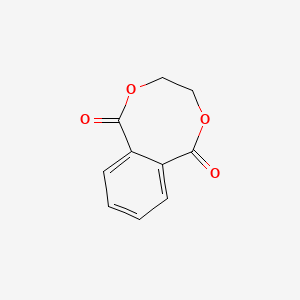
![Octadecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13747191.png)
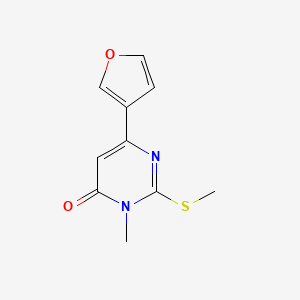
![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
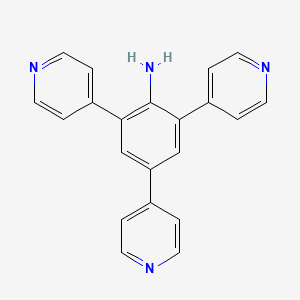
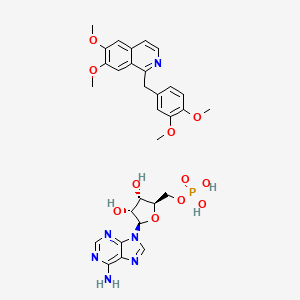
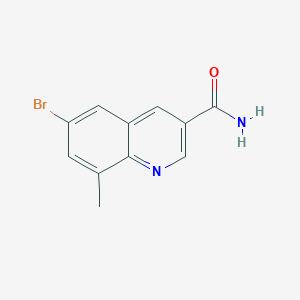
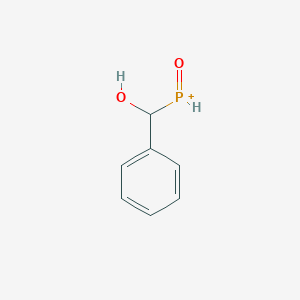
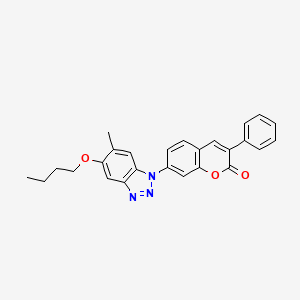
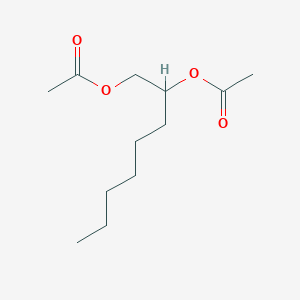
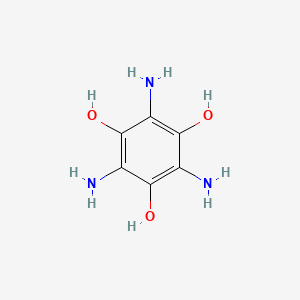
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
